molecular formula C9H9F3N4 B1474646 2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine CAS No. 1779997-08-8

2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

Cat. No.: B1474646
CAS No.: 1779997-08-8
M. Wt: 230.19 g/mol
InChI Key: PNKFPCAYGXJLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core. Key structural attributes include:

  • Triazolo-pyridine backbone: A fused bicyclic system with a triazole ring (positions 1, 2, 4) and a pyridine ring.
  • Trifluoromethyl group: Located at position 8 of the pyridine ring, enhancing lipophilicity and metabolic stability.

This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties and the amine’s versatility in derivatization.

Properties

IUPAC Name

2-[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4/c10-9(11,12)6-2-1-5-16-7(3-4-13)14-15-8(6)16/h1-2,5H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKFPCAYGXJLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase. The inhibition of these enzymes can lead to various physiological effects, including modulation of neurotransmitter levels and alteration of metabolic pathways. Additionally, this compound can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby reducing its activity. Additionally, this compound can induce conformational changes in target proteins, leading to altered protein function and downstream effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and reduced oxidative stress. At higher doses, toxic effects have been observed, including liver damage and neurotoxicity. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids. These interactions can have significant implications for cellular energy balance and overall metabolic health.

Biological Activity

The compound 2-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a member of the triazolopyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F3N4C_8H_9F_3N_4, with a molecular weight of approximately 216.16 g/mol. The trifluoromethyl group enhances lipophilicity and potentially influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazolopyridine scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazolopyridine have shown efficacy against various strains of bacteria and fungi. The specific compound has been evaluated for its activity against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis. In vitro assays demonstrated an effective concentration (EC50) of approximately 0.17 μM against this pathogen, showcasing its potential as an antiparasitic agent .

Structure-Activity Relationships (SAR)

The SAR studies conducted on triazolopyridine derivatives reveal that modifications to the heteroaryl head group significantly affect biological activity. For example, substituents at the 3-position of the pyridine ring have been shown to modulate potency and selectivity against various biological targets. Specifically, larger substituents retain potency while smaller groups lead to decreased activity .

Cardiovascular Effects

Concerns regarding cardiotoxicity have been raised due to the inhibition of the hERG potassium channel by certain analogs. The compound's selectivity profile indicates that while some derivatives exhibit hERG channel inhibition at higher concentrations (10 μM), others demonstrate a more favorable selectivity ratio for their intended targets over hERG .

Case Study 1: Efficacy Against Cryptosporidium

In a detailed investigation involving mouse models infected with C. parvum, the compound was observed to exhibit significant oral efficacy in both acute and chronic infection models. The results suggested that not only did the compound demonstrate in vitro potency but also translated into effective in vivo outcomes .

Case Study 2: Neuroprotective Potential

Another area of exploration has been the neuroprotective properties of triazolopyridine derivatives. Research indicates that certain modifications can enhance neuroprotective effects while minimizing adverse reactions associated with MAO-B inhibition, which is crucial in treating neurodegenerative diseases .

Comparative Analysis of Related Compounds

CompoundCAS NumberEC50 (μM)Biological ActivityNotes
This compoundN/A0.17AntiparasiticEffective against C. parvum
SLU-2633N/A0.17AntiparasiticReference compound for SAR studies
7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazineN/A2.1AntiparasiticModest potency with oral efficacy

Comparison with Similar Compounds

Structural Analogs with Modified Substituent Positions

Chloro-Trifluoromethyl Derivatives

  • 1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine (CAS 901273-30-1) : Differs by a chlorine atom at position 8 instead of trifluoromethyl. Molecular formula: C₉H₈ClF₃N₄ (vs. C₉H₉F₃N₄ for the target compound).

Methyl-Substituted Analogs

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS 1082428-27-0) :
    • Methyl group at position 3 instead of ethan-1-amine.
    • Molecular weight : ~163.18 g/mol (vs. 236.19 g/mol for the target compound).
    • Impact : Reduced steric hindrance and amine functionality may limit pharmacokinetic properties.

Core Heterocycle Variations

Triazolo-Pyrazine Derivatives

  • N-Phenethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (Compound 33) :
    • Pyrazine core replaces pyridine, altering electron distribution.
    • Synthesis yield : 86% via General Procedure E.
    • Impact : Pyrazine’s additional nitrogen may enhance solubility but reduce membrane permeability.

Triazolo-Pyrimidine Derivatives

  • 5-(2-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 14) :
    • Pyrimidine core with fluorine and methoxy substituents.
    • Synthesis : Conducted in NMP at room temperature.
    • Impact : Pyrimidine’s planarity may improve DNA/RNA targeting but reduce blood-brain barrier penetration.

Functional Group Modifications

Trifluoromethyl-Phenyl Hybrids

  • 8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine : Fused pyrazolo-triazolo-pyrimidine system with trifluoromethylphenyl. Melting point: 573 K (vs. Impact: Increased structural complexity may enhance selectivity but complicate synthesis.

Saturated Core Derivatives

  • 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride :
    • Partially hydrogenated core reduces aromaticity.
    • Molecular formula : C₆H₁₂Cl₂N₄.
    • Impact : Increased flexibility could improve binding to conformational targets.

Research Implications

  • Substituent Position : Trifluoromethyl at position 8 (target compound) vs. 6 () alters steric and electronic profiles, impacting receptor binding .
  • Heterocycle Choice : Pyridine cores (target) vs. pyrazine/pyrimidine () influence solubility and target engagement.
  • Synthetic Accessibility : High-yield procedures (e.g., General Procedure E ) are critical for scalable production of analogs.

Preparation Methods

Table 1: Summary of Synthetic Variations and Potency (EC50) for Related Compounds

Compound ID Heterocyclic Core Modification Substituent at 8-Position Linker Type EC50 (μM) Notes
2a (Lead) Triazolo[4,3-b]pyridazine CF3 Acetamide 0.17 High potency, standard linker
14l 3-(2-CF3-4-Pyridyl) substitution CF3 Acetamide 6.1 Modest potency
17a Reduced triazolopyridazine scaffold CF3 Acetamide 1.2 Good potency, lower basicity
31b Azabenzothiazole analog CF3 Acetamide 3.2 Promising alternative scaffold

This table illustrates that the presence of the trifluoromethyl group and the maintenance of the ethan-1-amine side chain are critical for activity, with variations in the heterocyclic core significantly impacting biological potency.

Analytical and Practical Considerations

  • Reaction conditions for cyclization and trifluoromethylation require careful control to avoid side reactions.
  • Protecting groups may be used during amine introduction to prevent undesired reactions.
  • Purification typically involves chromatography due to the complexity of the heterocyclic intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 2
2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.